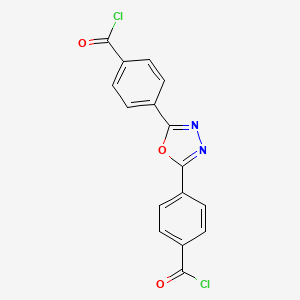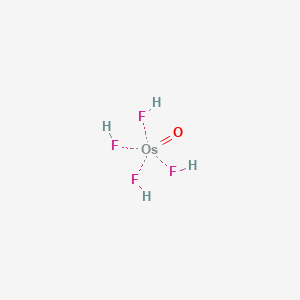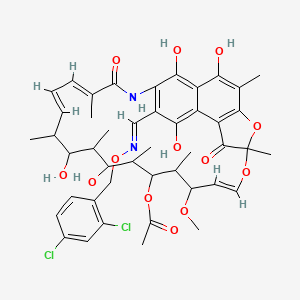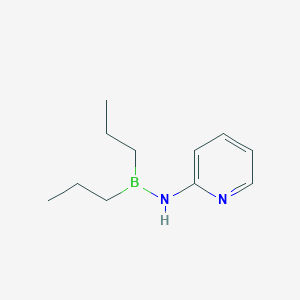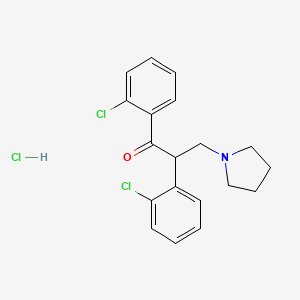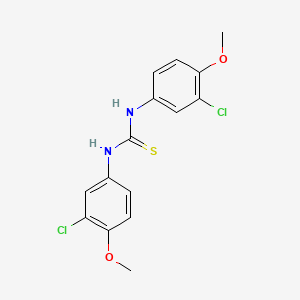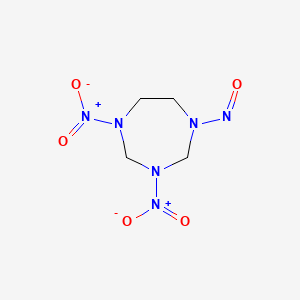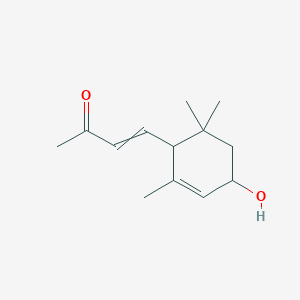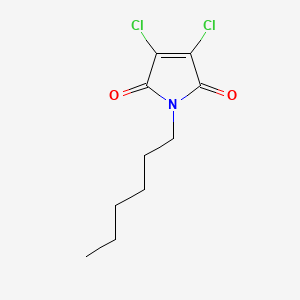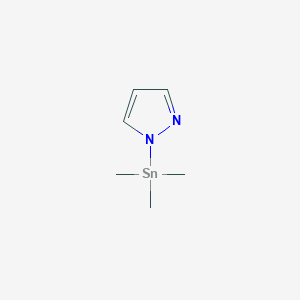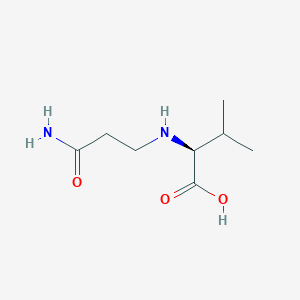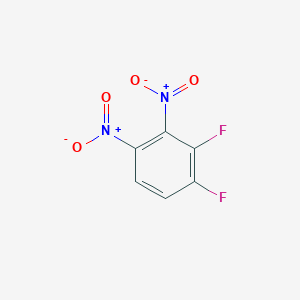
1,2-Difluoro-3,4-dinitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Difluoro-3,4-dinitrobenzene is an organic compound with the molecular formula C6H2F2N2O4. It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms and two nitro groups. This compound is known for its reactivity and is used in various scientific research applications.
准备方法
1,2-Difluoro-3,4-dinitrobenzene can be synthesized through a nitration reaction of 1,2-difluorobenzene. The process involves the use of concentrated sulfuric acid and fuming nitric acid as nitrating agents. The reaction conditions are typically mild, and the synthesis process is straightforward, making it suitable for industrial production .
化学反应分析
1,2-Difluoro-3,4-dinitrobenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound can be displaced by nucleophiles such as amines or hydroxides.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common reagents used in these reactions include potassium hydroxide, dimethylformamide, and various amines. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1,2-Difluoro-3,4-dinitrobenzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other fluorinated aromatic compounds.
Biology: The compound is used in the study of protein interactions and modifications.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,2-Difluoro-3,4-dinitrobenzene involves nucleophilic aromatic substitution. The electron-withdrawing nitro groups activate the aromatic ring towards nucleophilic attack, allowing the displacement of fluorine atoms by nucleophiles. This reaction proceeds through the formation of a Meisenheimer complex, where the nucleophile adds to the aromatic ring, followed by the elimination of a leaving group .
相似化合物的比较
1,2-Difluoro-3,4-dinitrobenzene can be compared to other similar compounds such as:
1,5-Difluoro-2,4-dinitrobenzene: This compound has a similar structure but with different positions of the fluorine and nitro groups.
1-Fluoro-2,4-dinitrobenzene: This compound has only one fluorine atom and is commonly used in protein sequencing and analysis.
1,2-Dinitrobenzene: This compound lacks fluorine atoms and is primarily used in the manufacture of explosives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to its analogs.
属性
CAS 编号 |
37583-41-8 |
|---|---|
分子式 |
C6H2F2N2O4 |
分子量 |
204.09 g/mol |
IUPAC 名称 |
1,2-difluoro-3,4-dinitrobenzene |
InChI |
InChI=1S/C6H2F2N2O4/c7-3-1-2-4(9(11)12)6(5(3)8)10(13)14/h1-2H |
InChI 键 |
JXSSPZOCHGZWJP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


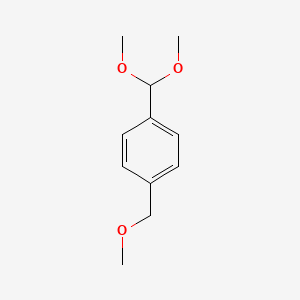
![N-(3-Methylbut-2-en-1-yl)-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B14662921.png)
